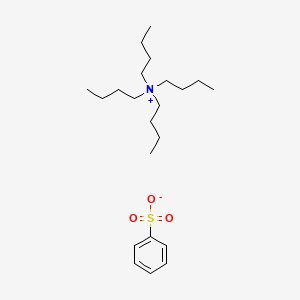
N,N,N-Tributylbutan-1-aminium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tributylbutan-1-aminium benzenesulfonate is a quaternary ammonium salt. This compound is known for its role as a phase-transfer catalyst, facilitating the migration of reactants from one phase to another where the reaction occurs. It is widely used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Tributylbutan-1-aminium benzenesulfonate can be synthesized through a reaction between tributylamine and benzenesulfonic acid. The reaction typically involves the following steps:
Reaction of Tributylamine with Benzenesulfonic Acid: Tributylamine is reacted with benzenesulfonic acid in an organic solvent such as dichloromethane or acetonitrile.
Formation of the Quaternary Ammonium Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures to form the quaternary ammonium salt.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributylbutan-1-aminium benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide may yield a new quaternary ammonium salt with a different substituent.
Scientific Research Applications
N,N,N-Tributylbutan-1-aminium benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N,N,N-Tributylbutan-1-aminium benzenesulfonate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants from one phase to another, enhancing the reaction rate and yield. The compound interacts with the reactants through ionic interactions, stabilizing the transition state and lowering the activation energy of the reaction.
Comparison with Similar Compounds
Similar Compounds
Tetra-n-butylammonium fluoride: Another quaternary ammonium salt used as a phase-transfer catalyst and fluoride ion source.
Tetrabutylammonium bromide: Commonly used in organic synthesis as a phase-transfer catalyst and reagent.
Uniqueness
N,N,N-Tributylbutan-1-aminium benzenesulfonate is unique due to its specific structure and the presence of the benzenesulfonate group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other quaternary ammonium salts may not be as effective.
Properties
CAS No. |
61657-37-2 |
|---|---|
Molecular Formula |
C22H41NO3S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
benzenesulfonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C6H6O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-10(8,9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI Key |
RMMHSICOEYFJRP-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















